Delta-Opioid Receptor Agonists: One paper discusses the impact of delta-opioid receptor agonists on the forced swim test in rats []. While not a perfect match, the compound SNC80 ((+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) shares structural similarities, particularly the N,N-diethylbenzamide moiety, with the target compound. This suggests the target compound could also potentially interact with delta-opioid receptors.
Anti-Cancer Agents: Another study investigates agents that induce apoptosis for treating cancer and immune diseases []. This paper describes a series of compounds, such as 4-[4-(3,3-diphenylprop-2-enyl)piperazin-1-yl]-N-[(3-nitrophenyl)sulfonyl]benzamide, which share structural elements with the target compound. This points to the possibility of the target compound exhibiting anti-cancer properties via apoptosis induction.
Delta-Opioid Receptor Interaction: Given the structural similarity to SNC80, the target compound might bind to and activate delta-opioid receptors []. This could potentially lead to downstream effects on pain perception and mood, although further investigation is necessary.
Apoptosis Induction: The presence of the phthalazine core, similar to the compounds discussed in [], suggests that the target compound might induce apoptosis in cancer cells. This process involves a complex cascade of signaling pathways and ultimately leads to programmed cell death.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8